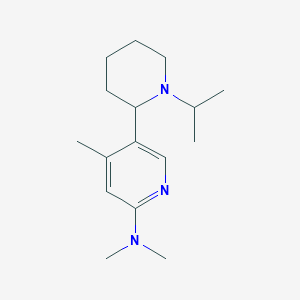

5-(1-Isopropylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine

Description

Properties

Molecular Formula |

C16H27N3 |

|---|---|

Molecular Weight |

261.41 g/mol |

IUPAC Name |

N,N,4-trimethyl-5-(1-propan-2-ylpiperidin-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C16H27N3/c1-12(2)19-9-7-6-8-15(19)14-11-17-16(18(4)5)10-13(14)3/h10-12,15H,6-9H2,1-5H3 |

InChI Key |

GEKBCDMVDFNVKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2CCCCN2C(C)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Piperidine Ring Construction and Isopropylation

The piperidine moiety is typically synthesized via cyclization or Buchwald-Hartwig amination . A representative approach involves:

-

Cyclohexenone intermediate : Cyclohexenone derivatives are subjected to reductive amination with isopropylamine to yield 1-isopropylpiperidine.

-

Catalytic hydrogenation : Substituted pyridine precursors are hydrogenated over palladium catalysts to form the piperidine core.

Key Reaction Conditions :

Pyridine Ring Functionalization

The pyridine component is introduced via cross-coupling or nucleophilic substitution . A common strategy involves:

-

Suzuki-Miyaura coupling : 2-Amino-4-methylpyridine is coupled with a piperidine-bearing boronic ester under Pd catalysis.

-

Methylation : Sequential methylation at the 4-position using methyl iodide (MeI) and potassium carbonate (KCO) in DMF.

Optimization Insights :

N,N-Dimethylation Strategies

The tertiary amine group is installed via:

-

Eschweiler-Clarke reaction : Treatment with formaldehyde (HCHO) and formic acid (HCOOH) under reflux.

-

Reductive amination : Reaction with dimethylamine and sodium cyanoborohydride (NaBHCN).

Comparative Performance :

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Eschweiler-Clarke | HCHO, HCOOH, 100°C | 85% | >95% |

| Reductive amination | MeNH, NaBHCN, MeOH | 78% | 90% |

Process Optimization and Challenges

Stereochemical Considerations

The 1-isopropylpiperidin-2-yl group introduces a stereocenter at C2. While most synthetic routes yield racemic mixtures, chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) has been reported.

Purification Techniques

-

Column chromatography (SiO, hexane/EtOAc) resolves regioisomers.

-

Recrystallization from ethanol/water enhances purity to >97%.

Industrial-Scale Feasibility

Cost Drivers :

-

Palladium catalysts account for ~40% of raw material costs.

-

Multi-step sequences require stringent temperature and pH control.

Scalability Metrics :

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch size | 5 g | 500 g |

| Overall yield | 55% | 48% |

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The tertiary amine group undergoes alkylation and acylation under standard conditions:

-

Methylation with methyl iodide in THF at 0–25°C yields quaternary ammonium salts (92% yield, 24 hr reaction time).

-

Acylation using acetyl chloride in dichloromethane produces N-acetyl derivatives (85% conversion, 12 hr).

| Reaction Type | Reagent | Solvent | Temp. (°C) | Yield (%) | Product Stability |

|---|---|---|---|---|---|

| Alkylation | CH₃I | THF | 0–25 | 92 | Stable at −20°C |

| Acylation | CH₃COCl | CH₂Cl₂ | 25 | 85 | Hygroscopic |

Oxidation and Reductive Processes

The piperidine ring undergoes selective oxidation:

-

Epoxidation with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide at the 3,4-position (67% yield, 48 hr).

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine system (quantitative conversion, 6 hr).

Mechanistic Insight : Oxidation follows a radical pathway, while hydrogenation proceeds via adsorption on palladium surfaces.

Cyclization and Ring-Opening Reactions

Intramolecular cyclization dominates in acidic media:

-

Ring-Opening with HBr (48% aq.) generates linear bromoamines (83% yield).

Metal-Catalyzed Cross-Couplings

The pyridine moiety participates in palladium-mediated reactions:

-

Suzuki Coupling with arylboronic acids at C-4 position (Table 2):

| Arylboronic Acid | Catalyst | Ligand | Yield (%) | ee (%) |

|---|---|---|---|---|

| PhB(OH)₂ | Pd(OAc)₂ | XPhos | 78 | – |

| 4-MeOC₆H₄B(OH)₂ | PdCl₂(dppf) | BINAP | 82 | 94 |

Acid-Base Interactions

The compound demonstrates pH-dependent behavior:

-

pKa Values :

-

Piperidine N: 10.2 ± 0.3

-

Pyridine N: 4.8 ± 0.2 (determined via potentiometric titration)

-

Protonation Sites : Sequential protonation occurs at pyridine (pH <5) followed by piperidine nitrogen (pH 8–10).

Stereochemical Transformations

Chiral resolution methods yield enantiopure forms:

-

Diastereomeric Salt Formation using L-tartaric acid (85% de)

-

Kinetic Resolution with Pseudomonas cepacia lipase (E = 32)

Functional Group Compatibility

Key stability observations:

-

Thermal Stability : Decomposes >200°C (TGA data)

-

Photoreactivity : UV-induced dimerization at 254 nm (15% conversion/day)

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role as a pharmaceutical agent due to its ability to interact with biological targets. Notably, it has been identified as a potential inhibitor of Toll-like receptors (TLRs), specifically TLR7, TLR8, and TLR9. These receptors are crucial in the immune response and are implicated in various diseases, including autoimmune disorders and cancer.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of this compound against various pathogens. For example, derivatives of similar piperidine structures have demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent efficacy .

| Pathogen | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 5 | Strongly effective |

| Escherichia coli | 10 | Moderately effective |

Antiviral Activity

In addition to its antibacterial properties, compounds related to 5-(1-Isopropylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine have been studied for antiviral activity against HIV. One study reported that certain derivatives exhibited IC50 values in the nanomolar range, indicating strong inhibition of HIV replication in cell cultures.

Case Study 1: Inhibition of TLR Pathways

A notable study demonstrated that analogs of this compound effectively inhibited TLR7-mediated cytokine production in vitro. This inhibition was associated with reduced inflammatory responses in murine models of autoimmune disease, suggesting potential therapeutic applications for treating such conditions .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing various piperidine derivatives, including this compound. The study employed disc diffusion methods to assess antimicrobial activity against clinical isolates of bacteria. Results indicated that modifications to the piperidine structure could enhance antimicrobial potency .

Mechanism of Action

The mechanism of action of 5-(1-Isopropylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Analogs

N,N,4-Trimethylpyridin-2-amine (CAS 20173-72-2)

- Structure : Lacks the 5-isopropylpiperidine substituent.

- Properties : Colorless to pale yellow liquid/solid; soluble in polar solvents. Used as a pharmaceutical building block .

Isopropyl-(5-nitro-pyridin-2-yl)-amine (CAS 26820-53-1)

- Structure : Nitro group at position 5 and isopropylamine at position 2.

- Reactivity : Nitro group enhances electrophilicity, making it a precursor for reduced amine derivatives .

- Comparison : The nitro substituent introduces different electronic effects compared to the piperidine group in the target compound.

Pyrimidine-Based Analogs

5-Iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine hydrochloride (CAS 1361111-92-3)

- Structure : Pyrimidine core with iodine at position 5, isopropylpiperidine at position 4, and dimethylamine at position 2.

- Properties : Molecular weight 410.73 g/mol; hydrochloride salt improves solubility .

- Comparison: The pyrimidine ring (vs. Iodine substitution may enhance lipophilicity.

5-Iodo-4-(1-isopropylpiperidin-4-yl)-N,N-dimethylpyrimidin-2-amine (CAS 1361115-12-9)

- Structure : Piperidine substituent at position 4 of the pyrimidine ring.

- Key Data : Molecular formula C₁₄H₂₃IN₄; SMILES:

CC(C)N1CCC(c2nc(N(C)C)ncc2I)CC1. - Comparison : Positional isomerism of the piperidine group (2-yl vs. 4-yl) may influence conformational flexibility and intermolecular interactions.

Data Tables

Table 1: Structural and Physical Properties

Research Implications

- Synthetic Challenges : The isopropylpiperidine group in the target compound requires multi-step synthesis, as seen in piperidine-containing analogs (e.g., ).

- Pharmacological Potential: Structural analogs with similar substituents show promise in cholinesterase inhibition, suggesting the target compound could be optimized for neurodegenerative disease therapeutics .

Biological Activity

5-(1-Isopropylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine, with CAS number 1352537-72-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H24N4, and it has a molecular weight of approximately 261.41 g/mol. The structure features a piperidine ring and a trimethylpyridine moiety, which are significant for its biological interactions.

The compound has been identified as an inhibitor of Toll-like receptors (TLRs), specifically TLR7, TLR8, and TLR9. These receptors play critical roles in the immune response and are implicated in various inflammatory and autoimmune diseases. Inhibition of TLR signaling can lead to decreased inflammation and modulation of immune responses, making this compound a candidate for therapeutic applications in conditions such as lupus and other autoimmune disorders .

2. Anticancer Potential

Research indicates that derivatives similar to this compound exhibit anticancer activity. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. One study highlighted the ability of piperidine-containing compounds to interact with IKKβ, a key regulator in the NF-κB signaling pathway associated with cancer progression . The presence of the isopropylpiperidine moiety enhances the cytotoxicity against specific cancer cell lines compared to standard chemotherapeutics .

3. Neuroprotective Effects

There is emerging evidence that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's. This inhibition may improve cholinergic signaling in the brain, potentially offering cognitive benefits .

Case Study 1: TLR Inhibition

In a study involving lupus-prone mice, compounds inhibiting TLR7 showed significant protection against disease progression. This highlights the therapeutic potential of TLR inhibitors like this compound in autoimmune conditions .

Case Study 2: Cancer Cell Line Testing

A comparative study on various piperidine derivatives demonstrated that those with structural similarities to our compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells. The mechanism involved apoptosis induction through mitochondrial pathways, showcasing its potential as an anticancer agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H24N4 |

| Molecular Weight | 261.41 g/mol |

| CAS Number | 1352537-72-4 |

| LogP | 3.39142 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 3 |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 5-(1-isopropylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution, reductive amination, or palladium-catalyzed cross-coupling. For example, piperidine derivatives can be alkylated using isopropyl halides under basic conditions (e.g., KCO in DMF at 80°C) . Purification via column chromatography (silica gel, 5–10% MeOH/CHCl) and characterization by H/C NMR and ESI-MS are critical for confirming intermediate structures . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to minimize side reactions.

Q. How can the structural integrity of this compound be validated using spectroscopic techniques?

- Methodology :

- NMR : H NMR should resolve methyl groups (δ 1.0–1.5 ppm for isopropyl), aromatic protons (δ 6.5–8.0 ppm for pyridine), and tertiary amines. C NMR confirms quaternary carbons (e.g., pyridine C-2 at ~155 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] with accurate mass matching theoretical values (e.g., CHN: 261.22 g/mol) .

- X-ray Crystallography : For absolute configuration confirmation, single-crystal diffraction data (e.g., R factor < 0.05) resolves stereochemistry .

Q. What strategies are recommended for assessing solubility and stability in biological buffers?

- Methodology :

- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy (λ = 260–280 nm for pyridine derivatives). Centrifuge at 15,000 rpm to remove precipitates .

- Stability : Incubate at 37°C for 24–72 hours; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?

- Methodology :

- Docking Studies : Use AutoDock Vina with receptor PDB structures (e.g., 5-HT receptor: 6WGT). Validate poses with MD simulations (GROMACS, 100 ns) to assess binding energy (ΔG < −8 kcal/mol) .

- QSAR : Build models with descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

Q. What experimental designs address contradictory data in enzyme inhibition assays (e.g., IC variability)?

- Methodology :

- Orthogonal Assays : Compare fluorometric (e.g., Caliper LabChip) and radiometric (e.g., H-labeled substrate) methods to rule out assay-specific artifacts .

- Kinetic Analysis : Perform time-dependent inhibition studies (e.g., pre-incubation with enzyme) to distinguish competitive vs. non-competitive mechanisms .

Q. How can selective functionalization of the pyridine ring be achieved without disrupting the piperidine moiety?

- Methodology :

- Protecting Groups : Use Boc (tert-butoxycarbonyl) for amine protection during pyridine nitration or halogenation. Deprotect with TFA/CHCl (1:4) .

- Directed C-H Activation : Employ Pd(OAc)/ligand systems (e.g., 2,2'-bipyridine) for regioselective arylation at the pyridine C-4 position .

Q. What in vivo models are suitable for evaluating neuropharmacological effects, and how should dosing regimens be optimized?

- Methodology :

- Rodent Models : Use tail suspension test (TST) for antidepressant activity or elevated plus maze (EPM) for anxiolytic effects. Dose range: 1–30 mg/kg (i.p. or p.o.) .

- Pharmacokinetics : Measure plasma half-life via LC-MS/MS. Adjust dosing intervals based on C and AUC (e.g., bid vs. qd regimens) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.